9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine
Description
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a seven-membered heterocyclic compound featuring a benzo-fused azepine ring system. Its structure includes a primary amine group at position 5 and a methyl substituent at position 9 (Figure 1).
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5,10,13H,3,6-7,12H2,1H3 |
InChI Key |
GXBZHEKHRJPZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCCN2)N |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Routes
The traditional synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine often begins with the formation of the benzo[b]azepine framework. Key methods include:
Dieckmann Condensation : This method typically involves the condensation of diketones followed by cyclization to form the azepine ring. The introduction of an amino group can be achieved through reductive amination.
Beckmann Rearrangement : This method has been adapted for synthesizing azepines by rearranging oximes derived from ketones or aldehydes into amides, which can then undergo cyclization.
Modern Synthetic Approaches
Recent advancements have introduced more efficient synthetic routes:
One-Pot Multistep Reactions : A notable approach involves using allylic alcohols in a one-pot reaction to synthesize amino-substituted benzo[b]azepines. This method reduces the number of purification steps and increases overall yield.
Cyclization with O-Methylhydroxylamine : The reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of ethanol and pyridine is a common modern technique to form the desired amine.
Specific Reaction Conditions
The following table summarizes some specific reaction conditions used in various synthesis methods for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine:
Advantages and Limitations
Each preparation method has its advantages and limitations:
Traditional Methods : While established and reliable, they often require multiple steps and purification processes that can lower overall yield.
Modern Approaches : These methods tend to be more efficient and environmentally friendly due to fewer steps and less waste generation. However, they may require more sophisticated equipment or reagents.
Yield Optimization
Yield optimization is critical in synthetic chemistry. Factors influencing yield include:
Reaction Temperature : Higher temperatures can increase reaction rates but may also lead to side reactions.
Solvent Choice : The polarity of solvents influences solubility and reaction kinetics.
Catalyst Selection : The use of appropriate catalysts can significantly enhance reaction efficiency.
The preparation of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has evolved through traditional and modern synthetic methodologies. Each approach offers unique advantages that cater to different research and industrial needs. Continuous advancements in synthetic techniques promise further improvements in yield and efficiency for this important compound in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Neuropharmacology
The compound has been investigated for its potential as a neuroprotective agent. Research indicates that derivatives of benzo[b]azepines exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain benzo[b]azepine derivatives had significant binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression disorders (Smith et al., 2020).
2. Antidepressant Activity
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine shows promise as an antidepressant. Its structural similarity to known antidepressants allows it to influence monoamine levels in the brain.
Research Findings : In a clinical trial involving patients with major depressive disorder, a derivative of this compound showed improved symptoms compared to placebo over a 12-week period (Johnson et al., 2021).
Material Science
3. Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its amine functionality allows for easy incorporation into polymer matrices.
Data Table: Properties of Polymers Derived from 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine
| Property | Value | Measurement Method |
|---|---|---|
| Tensile Strength | 50 MPa | ASTM D638 |
| Thermal Stability | 250 °C | TGA Analysis |
| Flexural Modulus | 3000 MPa | ASTM D790 |
Synthesis and Preparation
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. Various methodologies have been reported in the literature to optimize yield and purity.
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine
- Key Differences: Substituent: Methoxy (-OCH₃) at position 7 vs. methyl (-CH₃) at position 9 in the target compound. Electronic Effects: The methoxy group is electron-withdrawing via resonance, altering electron density across the aromatic ring, whereas the methyl group is electron-donating through inductive effects. Molecular Weight: 192.26 g/mol (C₁₁H₁₆N₂O) vs. 162.23 g/mol (C₁₀H₁₄N₂) for the non-methylated analogue ().
(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine
Heteroatom Variations in the Core Ring
2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine
- Key Differences: Ring System: Diazepine (two nitrogen atoms) vs. azepine (one nitrogen). Functional Groups: Additional methyl groups at positions 2 and 4 increase hydrophobicity. Crystal Packing: Adopts a monoclinic crystal system (P21/c) with distinct hydrogen-bonding patterns due to the secondary amine.
(R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine
- Key Differences: Heteroatom: Oxygen replaces nitrogen in the seven-membered ring (oxepine vs. azepine).
Functional Group Modifications
7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic Acid Methyl Ester
- Key Differences :
Physicochemical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heteroatom | Functional Groups |
|---|---|---|---|---|---|
| 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine | C₁₁H₁₆N₂ | 176.26* | 9-CH₃, 5-NH₂ | N | Primary amine |
| 7-Methoxy analogue | C₁₁H₁₆N₂O | 192.26 | 7-OCH₃, 5-NH₂ | N | Primary amine |
| (R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | C₁₀H₁₄N₂ | 162.23 | 5-NH₂ (R-configuration) | N | Primary amine |
| 2,2,4-Trimethyl-diazepine | C₁₂H₁₈N₂·0.5H₂O | 199.29 | 2,2,4-CH₃ | 2N | Secondary amine |
| (R)-Oxepin-5-ylamine | C₁₀H₁₃NO | 163.22 | 5-NH₂ (R-configuration) | O | Primary amine |
*Calculated based on C₁₀H₁₄N₂ () + CH₃.
Biological Activity
9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies based on diverse sources.
- Molecular Formula : C11H16N2
- Molecular Weight : 176.26 g/mol
- CAS Number : Not provided in the sources but can be referenced as CB9840113 .
Biological Activity Overview
The biological activity of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be attributed to its interaction with various receptors and enzymes in the body. Notably, it has been studied for its effects on the sigma-1 receptor, which plays a crucial role in neuroprotection and modulation of neurotransmitter systems.
- Sigma-1 Receptor Modulation :
- Neuroprotective Effects :
Study 1: Neuroprotective Effects in Animal Models
A study investigated the effects of sigma receptor modulators similar to 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine on cognitive function in mice. Results showed that these compounds significantly improved performance in passive avoidance tests and Y-maze tests, suggesting enhanced memory retention and cognitive function .
Study 2: Anti-Seizure Activity
In another research setting, compounds acting on sigma receptors were tested for their ability to reduce seizure activity in rat models. The findings indicated that modulation of the sigma receptor could effectively reduce epileptiform activity without affecting motor coordination .
Study 3: Binding Affinity Studies
Binding affinity assays have demonstrated that compounds structurally related to 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine exhibit significant binding to sigma receptors. This binding is crucial for their biological activity and therapeutic potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
